1,1-Difluoropropane

Description

BenchChem offers high-quality 1,1-Difluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Difluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

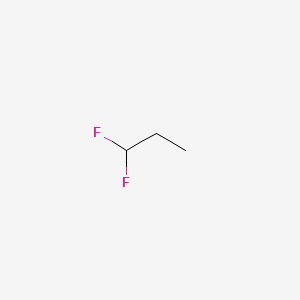

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2/c1-2-3(4)5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJAKAQLCQKBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962844 | |

| Record name | 1,1-Difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-61-5 | |

| Record name | 1,1-Difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Difluoropropane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties, structural information, and synthetic methodologies for 1,1-difluoropropane. The strategic introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, making fluorinated alkanes such as 1,1-difluoropropane valuable compounds in medicinal chemistry and materials science.

Chemical and Physical Properties

1,1-Difluoropropane, also known by its refrigerant designation FC-272fb, is a fluorinated hydrocarbon.[1] Its physicochemical properties are summarized in the table below. These characteristics are fundamental for its application in chemical synthesis and for understanding its behavior in various experimental environments.

| Property | Value | Source |

| CAS Number | 430-61-5 | [2][3][4] |

| Molecular Formula | C3H6F2 | [2][3][4] |

| Molecular Weight | 80.08 g/mol | [1][2] |

| Boiling Point | 8 - 10.9 °C | [3][5] |

| Melting Point | -104.8 °C (estimate) | [2] |

| Density | 0.896 - 0.9200 g/cm³ | [2][3] |

| Vapor Pressure | 1250 mmHg at 25°C | [3] |

| Refractive Index | 1.29 | [2][3] |

| LogP | 1.66150 | [3] |

Molecular Structure

The structure of 1,1-difluoropropane consists of a three-carbon propane (B168953) backbone with two fluorine atoms attached to the first carbon atom. This geminal difluorination significantly influences the molecule's polarity and reactivity.

-

IUPAC Name : 1,1-difluoropropane[1]

Spectral Information

Spectroscopic data is crucial for the identification and characterization of 1,1-difluoropropane.

-

19F NMR Spectroscopy : Data for the 19F NMR spectrum of 1,1-difluoropropane is available and can be used for structural confirmation.[1][6]

Experimental Protocols

Synthesis of 1,1-Difluoropropane via Halogen Exchange

A common and effective method for the synthesis of 1,1-difluoropropane is through a halogen exchange reaction, starting from 1,1-dichloropropane (B1633073).[7] This protocol outlines the general methodology.

Objective: To synthesize 1,1-difluoropropane by substituting chlorine atoms with fluorine atoms on a propane backbone.

Reaction Scheme: CH₃CH₂CHCl₂ + 2 KF → CH₃CH₂CHF₂ + 2 KCl

Materials and Reagents:

-

1,1-Dichloropropane

-

Potassium Fluoride (KF) or Antimony Trifluoride (SbF₃)

-

High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or sulfolane)

-

Inert gas (e.g., Nitrogen or Argon)

Experimental Procedure:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add the fluorinating agent (e.g., potassium fluoride) and the high-boiling point solvent. The apparatus should be under an inert atmosphere.

-

Addition of Reactant: Slowly add 1,1-dichloropropane to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to a temperature sufficient to promote the halogen exchange. The specific temperature and reaction time will depend on the chosen solvent and fluorinating agent.

-

Product Isolation: The product, 1,1-difluoropropane, is a low-boiling point gas. It can be collected from the reaction vessel as it forms by passing it through a cold trap or by distillation.

-

Purification: The collected product may be further purified by fractional distillation to remove any unreacted starting material or byproducts.

-

Characterization: The final product should be characterized using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy to confirm its identity and purity.[7]

References

- 1. 1,1-Difluoropropane | C3H6F2 | CID 12545136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1-Difluoropropane CAS#: 430-61-5 [m.chemicalbook.com]

- 3. 1,1-Difluoropropane | CAS#:430-61-5 | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,1-difluoropropane [stenutz.eu]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 1,1-Difluoropropane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the core physical properties of 1,1-Difluoropropane (CAS No: 430-61-5). Intended for a technical audience, this guide synthesizes key data into a structured format, details the experimental methodologies used for their determination, and presents a logical framework for understanding the interplay between the compound's molecular structure and its macroscopic properties. This information is critical for applications in materials science, as a refrigerant, a solvent, and for professionals in drug development requiring precise physicochemical data.

Core Physical Properties

1,1-Difluoropropane, with the chemical formula C₃H₆F₂, is a fluorinated hydrocarbon.[1][2][3] The introduction of two fluorine atoms to the terminal carbon of the propane (B168953) chain significantly influences its physical characteristics compared to its non-fluorinated analog, propane. Key identifiers and properties are summarized below.

Data Presentation: Physical Properties of 1,1-Difluoropropane

| Property | Value | Source(s) |

| Chemical Formula | C₃H₆F₂ | [1][2][3] |

| Molecular Weight | 80.08 g/mol | [1][2][4] |

| CAS Number | 430-61-5 | [1][3][5] |

| Boiling Point | 8 °C to 16.72 °C (estimate) | [1][2] |

| Melting Point | -104.8 °C (estimate) | [1] |

| Density | 0.9200 g/cm³ | [1] |

| Vapor Pressure | 1250 mmHg at 25 °C | [5] |

| Refractive Index | 1.2900 | [1] |

| Octanol-Water Partition Coefficient (LogP) | 1.66150 | [5] |

| SMILES | CCC(F)F | [2][4] |

| InChIKey | CTJAKAQLCQKBTC-UHFFFAOYSA-N | [2][3][4] |

Experimental Protocols

The accurate determination of the physical properties listed above is paramount for their application in scientific research and industry. The following sections detail the standard experimental methodologies for measuring these key parameters for volatile, fluorinated organic compounds like 1,1-Difluoropropane.

Boiling Point Determination

Given its volatility, the boiling point of 1,1-Difluoropropane is typically determined using micro-scale or specialized methods.

-

Capillary Method (Thiele Tube): This is a common and efficient method for small sample volumes.[6][7]

-

Sample Preparation: A small amount of liquid 1,1-Difluoropropane (a few drops) is placed into a small test tube or fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[7][8]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8] As the temperature rises, dissolved air and then the substance's vapor will emerge from the inverted capillary as a stream of bubbles.[6]

-

Observation: The heating is stopped when a steady stream of bubbles is observed. As the apparatus cools, the bubble stream slows down. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7] This indicates that the vapor pressure of the substance equals the atmospheric pressure.[6]

-

Pressure Correction: The observed boiling point is recorded along with the ambient atmospheric pressure, as boiling point is pressure-dependent.[5]

-

Melting Point Determination

For substances like 1,1-Difluoropropane that are gases at room temperature, melting point determination requires cryogenic apparatus.

-

Capillary Melting Point Method (Cryogenic):

-

Sample Condensation: Gaseous 1,1-Difluoropropane is cooled using a cold finger or a liquid nitrogen bath to condense it into a solid within a capillary tube.

-

Apparatus: The sealed capillary containing the solid sample is placed in a melting point apparatus equipped with a cryo-stage or a specially designed low-temperature bath.

-

Heating and Observation: The apparatus is heated very slowly (e.g., 1-2 °C per minute) near the expected melting point.[9] The temperature range is recorded from the point at which the first droplet of liquid appears to the point where the entire solid has melted.[10] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

-

Density Determination

The density of a volatile liquid requires a method that minimizes evaporative losses.

-

Pycnometer Method:

-

Tare Weight: A pycnometer (a glass flask with a precise volume) is thoroughly cleaned, dried, and weighed.

-

Sample Filling: The pycnometer is filled with 1,1-Difluoropropane, which would need to be in its liquid state (requiring cooling). Care is taken to avoid vapor bubbles.

-

Equilibration and Weighing: The filled pycnometer is brought to a constant, known temperature in a thermostatic bath. Its mass is then accurately measured.

-

Volume Calibration: The exact volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.

-

Calculation: The density is calculated by dividing the mass of the 1,1-Difluoropropane by the precise volume of the pycnometer.

-

-

Vibrating Tube Densitometer: This modern technique measures the oscillation frequency of a U-shaped tube filled with the sample.[11] The frequency changes based on the mass (and therefore density) of the fluid in the tube. The instrument is calibrated with fluids of known density (e.g., dry air and water). This method is highly accurate and requires small sample volumes.[11]

Vapor Pressure Determination

-

Static Method: This is a direct and accurate method for measuring vapor pressure.

-

Sample Degassing: A purified sample of 1,1-Difluoropropane is placed in a sample cell connected to a vacuum line. The sample is repeatedly frozen (with liquid nitrogen), evacuated to remove dissolved gases, and then thawed.

-

Measurement: The sample cell is placed in a precision thermostatic bath to maintain a constant temperature.[11] The pressure of the vapor in equilibrium with the liquid is measured directly using a high-precision pressure transducer (e.g., a capacitance manometer).[11]

-

Data Collection: Measurements are taken at various stable temperatures to generate a vapor pressure curve.

-

Octanol-Water Partition Coefficient (LogP) Determination

The LogP value is a measure of a compound's lipophilicity and is crucial in drug development.

-

Shake-Flask Method (OECD 107):

-

Solvent Saturation: 1-octanol (B28484) and water are mutually saturated by stirring them together for an extended period, followed by separation.

-

Sample Preparation: A known amount of 1,1-Difluoropropane is dissolved in either the water-saturated octanol (B41247) or the octanol-saturated water.[2][4]

-

Partitioning: The solution is mixed with a precise volume of the other solvent phase in a separatory funnel or vial. The mixture is shaken vigorously to allow the solute to partition between the two immiscible layers until equilibrium is reached.[2]

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: The concentration of 1,1-Difluoropropane in each layer is determined using an appropriate analytical technique, such as Gas Chromatography (GC), given its volatility.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]

-

Visualization of Property Relationships

The physical properties of 1,1-Difluoropropane are direct consequences of its molecular structure. The diagram below illustrates the logical connections between its structural features and key physicochemical characteristics.

Caption: Logical flow from molecular structure to key physical properties of 1,1-Difluoropropane.

References

- 1. scispace.com [scispace.com]

- 2. connectsci.au [connectsci.au]

- 3. vernier.com [vernier.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chymist.com [chymist.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. sweet.ua.pt [sweet.ua.pt]

- 12. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to 1,1-Difluoropropane (CAS 430-61-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-difluoropropane (CAS 430-61-5), a fluorinated alkane of interest in various chemical and pharmaceutical applications. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and discusses its applications, particularly as a building block in medicinal chemistry. Safety and handling information are also thoroughly addressed. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and practical application.

Chemical and Physical Properties

1,1-Difluoropropane is a colorless, volatile, and flammable gas at room temperature and atmospheric pressure. The introduction of two fluorine atoms on the terminal carbon of the propane (B168953) chain significantly influences its physical and chemical properties compared to its non-fluorinated counterpart.

Table 1: Physical and Chemical Properties of 1,1-Difluoropropane

| Property | Value | Reference(s) |

| CAS Number | 430-61-5 | [1] |

| Molecular Formula | C₃H₆F₂ | [1] |

| Molecular Weight | 80.08 g/mol | [1] |

| Boiling Point | 8-10.9 °C | [1] |

| Melting Point | -104.8 °C (estimate) | [1] |

| Density | 0.896 g/cm³ | [1] |

| Refractive Index | 1.2900 | [1] |

| Vapor Pressure | 1250 mmHg at 25°C | [1] |

| LogP | 1.66150 | [1] |

| IUPAC Name | 1,1-difluoropropane | [2] |

Synthesis of 1,1-Difluoropropane

The most common and effective method for the synthesis of 1,1-difluoropropane is through a halogen exchange reaction, specifically the Swarts reaction, from its chlorinated precursor, 1,1-dichloropropane (B1633073).[1]

Halogen Exchange (Swarts Reaction)

This reaction involves the replacement of chlorine atoms with fluorine atoms using a fluorinating agent, typically antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance the reaction rate.[1]

Reaction Scheme:

CH₃CH₂CHCl₂ + SbF₃ --(SbCl₅ catalyst)--> CH₃CH₂CHF₂ + SbCl₂F

Detailed Experimental Protocol for Synthesis

Objective: To synthesize 1,1-difluoropropane from 1,1-dichloropropane via the Swarts reaction.

Materials:

-

1,1-Dichloropropane (CH₃CH₂CHCl₂)

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Anhydrous reaction vessel (e.g., three-necked round-bottom flask)

-

Reflux condenser

-

Distillation head

-

Heating mantle with a magnetic stirrer

-

Gas-tight collection system (e.g., cold trap cooled with dry ice/acetone)

-

Dilute hydrochloric acid (HCl)

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, assemble a dry reaction flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a distillation head connected to a cold trap cooled with dry ice/acetone. Ensure all glassware is thoroughly dried to prevent side reactions.

-

Charging the Reactor: Charge the reaction flask with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).

-

Addition of Reactant: Slowly add 1,1-dichloropropane to the reaction flask from the dropping funnel with continuous stirring.

-

Reaction: Gently heat the reaction mixture to initiate the exothermic reaction. Carefully control the temperature to maintain a steady reflux. The progress of the reaction can be monitored by observing the distillation of the low-boiling 1,1-difluoropropane product.

-

Product Collection: The gaseous 1,1-difluoropropane product will pass through the condenser and be collected in the cold trap.

-

Purification:

-

Wash the collected crude product by bubbling it through dilute HCl to remove any remaining antimony compounds, followed by bubbling through water.

-

Dry the gaseous product by passing it through a drying tube filled with anhydrous calcium chloride.

-

Further purification can be achieved by fractional distillation to obtain pure 1,1-difluoropropane.

-

Logical Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of 1,1-difluoropropane.

Analytical Characterization

Accurate characterization of 1,1-difluoropropane is crucial for quality control and for confirming its structure. The primary methods for analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like 1,1-difluoropropane.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Due to its volatility, 1,1-difluoropropane can be introduced directly into the GC inlet using a gas-tight syringe or by headspace analysis.

-

GC Conditions:

-

Column: A nonpolar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separation.

-

Injector Temperature: Typically set around 150-200 °C.

-

Oven Temperature Program: An initial temperature of 40 °C held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of around 150 °C.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-100.

-

Expected Mass Spectrum Fragmentation: The mass spectrum of 1,1-difluoropropane is characterized by the molecular ion peak (M⁺) at m/z 80. Key fragments arise from the loss of fluorine and ethyl groups.

Table 2: Predicted Mass Spectrometry Fragmentation for 1,1-Difluoropropane

| m/z | Proposed Fragment |

| 80 | [CH₃CH₂CHF₂]⁺ (Molecular Ion) |

| 61 | [CH₃CH₂CHF]⁺ (Loss of F) |

| 51 | [CH₂CHF₂]⁺ (Loss of CH₃) |

| 47 | [CH₂F₂]⁺ (Loss of C₂H₄) |

| 33 | [CH₂F]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 1,1-difluoropropane, including the connectivity of atoms and their chemical environment.

Table 3: NMR Spectral Data for 1,1-Difluoropropane

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~5.8 | Triplet of Quartets (tq) | JHF = 56.5, JHH = 4.5 | -CHF₂ |

| ~1.8 | Doublet of Quartets (dq) | JHH = 7.5, JHF = 18.5 | -CH₂- | |

| ~1.0 | Triplet (t) | JHH = 7.5 | -CH₃ | |

| ¹³C NMR | ~118 | Triplet (t) | JCF = 238 | -CHF₂ |

| ~25 | Triplet (t) | JCF = 22 | -CH₂- | |

| ~9 | Singlet (s) | - | -CH₃ | |

| ¹⁹F NMR | ~ -118 | Triplet of Triplets (tt) | JFH = 56.5, JFH = 18.5 | -CHF₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard used.

Applications in Research and Drug Development

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3] While direct applications of 1,1-difluoropropane in pharmaceuticals are not extensively documented, its structural motif, the 1,1-difluoropropyl group, is of significant interest as a building block in the synthesis of novel drug candidates.[4] The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially improving the pharmacokinetic profile of a lead compound.

Logical Relationship of Fluorine in Drug Discovery:

Caption: Role of 1,1-difluoropropane as a source of a key moiety in drug design.

Safety and Handling

1,1-Difluoropropane is a flammable gas and requires careful handling to avoid fire and explosion hazards. It is also an asphyxiant at high concentrations.

Table 4: Safety Information for 1,1-Difluoropropane

| Hazard | Description | Precautionary Measures |

| Flammability | Extremely flammable gas. May form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. |

| Health Hazards | May cause drowsiness or dizziness. In high concentrations, can act as a simple asphyxiant by displacing oxygen. | Use only outdoors or in a well-ventilated area. Avoid breathing gas. |

| Pressure Hazard | Contains gas under pressure; may explode if heated. | Protect from sunlight. Store in a well-ventilated place. Do not expose to temperatures exceeding 52 °C/125 °F. |

| First Aid | Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse with plenty of water. | Seek medical attention if symptoms persist. |

Experimental Workflow for Safe Handling:

Caption: Workflow for the safe handling, storage, and response to spills of 1,1-difluoropropane.

Conclusion

1,1-Difluoropropane is a valuable fluorinated compound with well-defined physical and chemical properties. Its synthesis is readily achievable through the Swarts reaction, and it can be effectively characterized using standard analytical techniques such as GC-MS and NMR spectroscopy. While its direct application in marketed drugs is not prominent, its potential as a source of the 1,1-difluoropropyl moiety for the synthesis of novel therapeutic agents is of considerable interest to the drug development community. Strict adherence to safety protocols is essential when handling this flammable and volatile compound. This guide provides the necessary technical information for researchers and scientists to safely handle, synthesize, and utilize 1,1-difluoropropane in their work.

References

synthesis of 1,1-Difluoropropane from 1,1-dichloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-difluoropropane from 1,1-dichloropropane (B1633073). The primary synthetic route detailed is the Swarts fluorination reaction, a robust and widely utilized halogen exchange method in organofluorine chemistry. This document outlines the core reaction principles, provides detailed experimental protocols, and presents key quantitative data to support the practical application of this synthesis in research and development.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The introduction of a gem-difluoro group, as in 1,1-difluoropropane, can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. Consequently, 1,1-difluoropropane serves as a valuable building block in the synthesis of more complex fluorinated compounds for pharmaceutical and agrochemical applications. The most direct and common method for the preparation of 1,1-difluoropropane is the halogen exchange reaction of 1,1-dichloropropane with a suitable fluorinating agent.

Core Synthesis Pathway: The Swarts Reaction

The synthesis of 1,1-difluoropropane from 1,1-dichloropropane is most effectively achieved through the Swarts reaction.[1][2] This reaction involves the displacement of chlorine atoms with fluorine atoms using a metal fluoride (B91410) reagent. Antimony trifluoride (SbF₃) is a commonly employed fluorinating agent for this transformation, often in the presence of a Lewis acid catalyst such as antimony pentachloride (SbCl₅) to enhance the reaction rate and efficiency.[3][4][5][6]

The overall reaction is as follows:

CH₃CH₂CHCl₂ + 2 SbF₃ → CH₃CH₂CHF₂ + 2 SbCl₂F

An alternative, though sometimes less reactive, fluorinating agent is potassium fluoride (KF). The reactivity of KF can be enhanced through methods such as spray-drying or the use of phase-transfer catalysts.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and products in the synthesis of 1,1-difluoropropane.

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Starting Material | 1,1-Dichloropropane | C₃H₆Cl₂ | 112.99 | 88 |

| Product | 1,1-Difluoropropane | C₃H₆F₂ | 80.08 | -1 |

| Reagent | Antimony Trifluoride | SbF₃ | 178.76 | 319 |

| Catalyst | Antimony Pentachloride | SbCl₅ | 299.02 | 140 |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 1,1-difluoropropane from 1,1-dichloropropane using the Swarts reaction. This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be conducted prior to commencing any experimental work.

Synthesis of 1,1-Difluoropropane using Antimony Trifluoride

Materials:

-

1,1-Dichloropropane (CH₃CH₂CHCl₂)

-

Antimony trifluoride (SbF₃), anhydrous

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Dry reaction vessel (e.g., three-necked round-bottom flask) equipped with a magnetic stirrer, dropping funnel, and a distillation head connected to a cold trap (e.g., cooled with dry ice/acetone).

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, assemble the dry reaction apparatus under an inert atmosphere. The distillation head should be connected to a cold trap to collect the low-boiling product.

-

Charging the Reactor: Charge the reaction flask with anhydrous antimony trifluoride (SbF₃). A molar ratio of SbF₃ to 1,1-dichloropropane of approximately 0.6-0.7:1 is recommended.[1] Add a catalytic amount of antimony pentachloride (SbCl₅), typically in a molar ratio of 0.05-0.15:1 relative to the 1,1-dichloropropane.[1]

-

Addition of Reactant: Slowly add 1,1-dichloropropane to the stirred mixture in the reaction flask via the dropping funnel.

-

Reaction Conditions: Gently heat the reaction mixture to a temperature of 40-50 °C to initiate the reaction.[1] The reaction is often exothermic and the temperature should be carefully controlled. The reaction is typically allowed to proceed for 10-12 hours.[1]

-

Product Collection: The 1,1-difluoropropane product, having a low boiling point, will vaporize, pass through the distillation head, and be collected in the cold trap.

-

Purification: The collected crude product can be purified by fractional distillation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 1,1-difluoropropane.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of the Swarts reaction.

References

Spectroscopic Profile of 1,1-Difluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-difluoropropane, a fluorinated hydrocarbon of interest in various chemical and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1,1-difluoropropane. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,1-difluoropropane is characterized by distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CHF₂) protons. Due to spin-spin coupling with adjacent protons and fluorine atoms, these signals exhibit characteristic splitting patterns.

Table 1: ¹H NMR Spectral Data for 1,1-Difluoropropane

| Chemical Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~1.0 | Triplet of triplets (tt) | JHH ≈ 7.4, JHF ≈ 4.5 |

| CH₂ | ~1.8 | Quartet of triplets (qt) | JHH ≈ 7.4, JHF ≈ 15 |

| CHF₂ | ~5.8 | Triplet of quartets (tq) | JHF ≈ 57, JHH ≈ 4.5 |

Note: The spectral data for 1,1-difluoropropane are approximate values compiled from various sources and may vary depending on the experimental conditions. A triplet for the CH₃ group has been noted at approximately 1.0 ppm.[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 1,1-difluoropropane is expected to show three distinct signals corresponding to the three non-equivalent carbon atoms. The carbon atom bonded to the two fluorine atoms will exhibit a triplet due to one-bond C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for 1,1-Difluoropropane

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹JCF) | Predicted Coupling Constant (¹JCF, Hz) |

| C1 (CHF₂) | 115 - 125 | Triplet | 230 - 250 |

| C2 (CH₂) | 25 - 35 | Triplet (due to ²JCF) | 20 - 30 |

| C3 (CH₃) | 10 - 20 | Triplet (due to ³JCF) | 5 - 10 |

Disclaimer: The ¹³C NMR data presented is predicted based on established spectroscopic principles and data for similar fluorinated compounds, as explicit experimental data was not found in the available resources.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of 1,1-difluoropropane is expected to show a single signal for the two equivalent fluorine atoms. This signal will be split by the adjacent methine and methylene protons. While a ¹⁹F NMR spectrum is available in databases, specific chemical shift and coupling constant values are not detailed.[2][3]

Table 3: Predicted ¹⁹F NMR Spectral Data for 1,1-Difluoropropane

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity | Coupling Constants (J, Hz) |

| CHF₂ | -110 to -120 | Triplet of triplets (tt) | JHF(geminal) ≈ 57, JHF(vicinal) ≈ 15 |

Disclaimer: The ¹⁹F NMR data is a prediction based on typical values for similar gem-difluoroalkanes.

Infrared (IR) Spectroscopy

The IR spectrum of 1,1-difluoropropane will display characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent features will be the C-H and C-F stretching and bending vibrations.

Table 4: Predicted Infrared (IR) Absorption Bands for 1,1-Difluoropropane

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (CH₃, CH₂) | 2950 - 3000 | Strong |

| C-H bend (CH₃, CH₂) | 1370 - 1470 | Medium |

| C-F stretch | 1050 - 1150 | Very Strong |

| C-C stretch | 800 - 1000 | Medium-Weak |

Disclaimer: The IR absorption data is predicted based on characteristic group frequencies. Specific experimental spectra were not available for detailed peak assignment.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 1,1-difluoropropane will show a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of C-C and C-F bonds, as well as rearrangements.

Table 5: Predicted Mass Spectrometry Fragmentation Data for 1,1-Difluoropropane

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 80 | [CH₃CH₂CHF₂]⁺ (Molecular Ion) | - |

| 61 | [CH₃CH₂CF]⁺ | HF |

| 51 | [CHF₂]⁺ | CH₃CH₂• |

| 41 | [C₃H₅]⁺ | HF + F• |

| 29 | [CH₃CH₂]⁺ | CHF₂• |

Disclaimer: The mass spectrometry fragmentation data is predicted based on the principles of mass spectral fragmentation of halogenated alkanes. Detailed experimental fragmentation patterns were not found in the available resources.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for volatile organic compounds like 1,1-difluoropropane.

NMR Spectroscopy

-

Sample Preparation: A solution of 1,1-difluoropropane (typically 5-25 mg for ¹H NMR and a higher concentration for ¹³C and ¹⁹F NMR) is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used. A longer relaxation delay (2-5 seconds) and a larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: A one-pulse experiment, often with proton decoupling, is performed. A fluorine-specific probe or a broadband probe tuned to the ¹⁹F frequency is required.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

-

Sample Handling: For a volatile liquid like 1,1-difluoropropane, the spectrum can be obtained from a thin film between two salt plates (e.g., NaCl or KBr) or, more commonly for a gas, using a gas cell with IR-transparent windows.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty gas cell or clean salt plates is first recorded. The sample is then introduced, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Range: The mid-infrared region (4000-400 cm⁻¹) is typically scanned.

Mass Spectrometry (MS)

-

Sample Introduction: As a volatile compound, 1,1-difluoropropane is ideally introduced into the mass spectrometer via a Gas Chromatography (GC) system, which allows for separation from any impurities. Direct injection via a heated inlet system is also possible.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate reproducible fragmentation patterns.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate key spectroscopic concepts and workflows relevant to the analysis of 1,1-difluoropropane.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1,1-Difluoropropane (R-272ca)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Difluoropropane (R-272ca) is a hydrofluorocarbon (HFC) with the chemical formula C₃H₆F₂. As with other fluorinated propanes, its thermodynamic properties are of significant interest for various applications, including its potential use as a refrigerant, propellant, or solvent. The strategic placement of two fluorine atoms on the terminal carbon atom influences its molecular polarity, boiling point, and other critical thermodynamic characteristics. This technical guide provides a comprehensive overview of the core thermodynamic properties of 1,1-Difluoropropane, details established experimental methodologies for their determination, and presents the available quantitative data in a structured format to facilitate research and development.

Core Thermodynamic Properties

A summary of the fundamental physical and thermodynamic properties of 1,1-Difluoropropane is presented in the tables below. While extensive temperature-dependent experimental data is not widely available in the public domain, the following tables compile known values from various sources.

Table 1: General Properties of 1,1-Difluoropropane

| Property | Value | Unit |

| Chemical Formula | C₃H₆F₂ | - |

| Molecular Weight | 80.08 | g/mol |

| CAS Registry Number | 430-61-5 | - |

| Normal Boiling Point | 8 | °C |

| Density (Liquid) | 0.896 | g/cm³ |

Table 2: Temperature-Dependent Thermodynamic Properties of 1,1-Difluoropropane (Estimated and Limited Experimental Data)

| Temperature (°C) | Vapor Pressure (kPa) | Liquid Density (g/cm³) | Liquid Heat Capacity (kJ/kg·K) | Enthalpy of Vaporization (kJ/kg) |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Comprehensive, temperature-dependent experimental data for 1,1-Difluoropropane is limited in publicly accessible literature. The values in Table 1 are based on available data points. Further experimental investigation is required to populate Table 2 with a full range of operating conditions.

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of a fluid like 1,1-Difluoropropane involves a suite of precise experimental techniques. Below are detailed methodologies for measuring key parameters.

Vapor Pressure Measurement

The vapor pressure of a refrigerant is a critical property for designing and analyzing refrigeration cycles. The static or quasi-static analytical apparatus is a common method for accurate vapor-liquid equilibrium (VLE) measurements.

Methodology: Quasi-Static Analytical Apparatus

-

Sample Preparation: A high-purity sample of 1,1-Difluoropropane is degassed to remove any dissolved air or other non-condensable gases. This is typically achieved by a series of freeze-pump-thaw cycles.

-

Apparatus: The degassed sample is introduced into an equilibrium cell of known volume, which is submerged in a constant-temperature bath. The bath temperature is controlled with high precision.

-

Equilibrium: The system is allowed to reach thermal and phase equilibrium. Gentle agitation or recirculation of the liquid and vapor phases can accelerate this process.

-

Measurement: Once equilibrium is established, the temperature of the fluid is measured using a calibrated platinum resistance thermometer. The pressure of the system is measured using a high-accuracy pressure transducer.

-

Data Acquisition: Vapor pressure measurements are recorded at various temperatures by systematically changing the setpoint of the constant-temperature bath.

Liquid Density Measurement

Liquid density is essential for calculating mass flow rates and heat transfer coefficients. A vibrating tube densitometer is a widely used instrument for precise density measurements of liquids and gases.

Methodology: Vibrating Tube Densitometer

-

Principle: The principle of this method is based on measuring the change in the resonant frequency of a vibrating U-shaped tube when it is filled with the sample fluid. The change in frequency is directly related to the density of the fluid.

-

Calibration: The instrument is calibrated using two fluids of known density, typically a vacuum and a standard reference fluid (e.g., pure water).

-

Sample Loading: The 1,1-Difluoropropane sample is carefully introduced into the measurement cell, ensuring no gas bubbles are present in the liquid phase.

-

Temperature and Pressure Control: The temperature of the measurement cell is precisely controlled using a Peltier system or a circulating fluid bath. The pressure is controlled using a back-pressure regulator.

-

Measurement: The resonant frequency of the tube filled with the sample is measured at various temperatures and pressures. These measurements are then converted to density values using the calibration data.

Heat Capacity Measurement

Heat capacity is a measure of a substance's ability to store thermal energy. For liquids, the isobaric heat capacity (Cp) is typically measured using calorimetry.

Methodology: Adiabatic Scanning Calorimetry

-

Calorimeter: A high-precision adiabatic scanning calorimeter is used. The core of the apparatus is a measurement cell containing the sample, surrounded by an adiabatic shield.

-

Sample Preparation: A known mass of degassed 1,1-Difluoropropane is sealed in the sample cell.

-

Measurement Procedure: A controlled amount of heat is supplied to the sample cell by an electric heater, causing a gradual increase in temperature. The temperature of the adiabatic shield is simultaneously controlled to match the temperature of the sample cell, minimizing heat loss to the surroundings.

-

Data Analysis: The heat capacity is calculated from the heat input, the measured rate of temperature increase, and the mass of the sample. Measurements are taken over a range of temperatures.

Enthalpy of Vaporization Measurement

The enthalpy of vaporization (or latent heat) is the energy required to transform a given quantity of a substance from a liquid to a gas at a constant temperature and pressure. It can be determined directly by calorimetry or indirectly from vapor pressure data using the Clausius-Clapeyron equation.

Methodology: Calorimetric Method

-

Apparatus: A specialized calorimeter, such as a flow calorimeter or a Calvet-type calorimeter, is used.

-

Procedure: A known mass of liquid 1,1-Difluoropropane is vaporized at a constant temperature and pressure. The energy required for this phase change is precisely measured.

-

Flow Calorimetry: In a flow calorimeter, the liquid is pumped at a known flow rate through a vaporizer where a measured amount of electrical power is supplied to effect the phase change. The enthalpy of vaporization is calculated from the power input and the mass flow rate.

-

Data Correlation: The measurements are repeated at different temperatures to determine the temperature dependency of the enthalpy of vaporization.

Visualization of Thermodynamic Relationships

The thermodynamic properties of a substance are intrinsically linked. The following diagram illustrates the logical flow of how these core properties are determined and interconnected.

Solubility of 1,1-Difluoropropane in Organic Solvents: A Technical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoropropane (HFC-272fb) is a hydrofluorocarbon with potential applications as a refrigerant, blowing agent, and solvent. A thorough understanding of its solubility in various organic solvents is critical for its effective use in industrial processes, chemical synthesis, and pharmaceutical formulations. This guide provides a comprehensive overview of the expected solubility of 1,1-difluoropropane, details established experimental protocols for solubility determination, and outlines the key factors influencing its behavior in solution.

Predicted Solubility of 1,1-Difluoropropane in Organic Solvents

Based on the general principles of solubility ("like dissolves like") and the known behavior of similar fluoroalkanes, the expected solubility of 1,1-difluoropropane in various classes of organic solvents can be predicted. 1-Fluoropropane, for instance, is known to be soluble in organic solvents such as alcohols and ethers, while having limited solubility in water.[1] Similarly, 1,3-difluoropropane (B1362545) is described as having moderate solubility in organic solvents.[2] 1,1-Difluoroethane also exhibits solubility in organic media. These examples suggest that 1,1-difluoropropane, a partially fluorinated alkane, will exhibit good solubility in a range of common organic solvents.

The following table summarizes the predicted solubility of 1,1-difluoropropane in various organic solvents. This is a qualitative assessment based on the expected intermolecular interactions.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The polar C-F bonds in 1,1-difluoropropane can interact with the polar -OH group of alcohols. The propane (B168953) backbone provides non-polar character, which interacts well with the alkyl chain of the alcohols. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for many organic compounds. The ether oxygen can act as a hydrogen bond acceptor for the weak C-H...O interactions, and the overall polarity is compatible with 1,1-difluoropropane. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | The polar carbonyl group in ketones can engage in dipole-dipole interactions with the polar C-F bonds of 1,1-difluoropropane. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | "Like dissolves like" is a strong predictor here. The presence of halogens on both the solute and solvent leads to compatible intermolecular forces. |

| Aromatic Hydrocarbons | Benzene, Toluene | Moderate to High | The non-polar aromatic ring can interact with the non-polar propane backbone of 1,1-difluoropropane via London dispersion forces. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | While both are largely non-polar, the polarity introduced by the fluorine atoms in 1,1-difluoropropane may slightly reduce its miscibility with purely non-polar alkanes compared to more polar solvents. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderate to High | These solvents have large dipole moments and can solvate a wide range of compounds. They are expected to be effective solvents for 1,1-difluoropropane. |

Experimental Protocols for Determining Gas Solubility

The solubility of a gas like 1,1-difluoropropane in a liquid organic solvent can be determined using several established experimental techniques. The choice of method often depends on the required accuracy, the volatility of the solvent, and the temperature and pressure range of interest. Two common methods are the static (or synthetic) method and the dynamic (or analytical) method.

Static Method for Vapor-Liquid Equilibrium (VLE) Measurement

The static method is a precise technique for determining VLE data, from which solubility can be calculated.

Objective: To determine the equilibrium pressure and composition of both the liquid and vapor phases of a 1,1-difluoropropane/organic solvent mixture at a constant temperature.

Apparatus:

-

A high-pressure equilibrium cell with a known volume, equipped with a magnetic stirrer.

-

A temperature-controlled bath to maintain a constant temperature.

-

A high-precision pressure transducer.

-

A system for injecting known amounts of the gas and the solvent into the cell.

-

Sampling valves for both the liquid and vapor phases.

-

An analytical instrument, such as a gas chromatograph (GC), to determine the composition of the samples.

Procedure:

-

Preparation: The equilibrium cell is thoroughly cleaned and evacuated to remove any residual air or contaminants.

-

Solvent Injection: A precisely measured amount of the degassed organic solvent is introduced into the equilibrium cell.

-

Gas Injection: A known amount of 1,1-difluoropropane gas is then injected into the cell.

-

Equilibration: The mixture is stirred vigorously at a constant temperature until the pressure inside the cell remains stable, indicating that equilibrium has been reached.

-

Sampling and Analysis: Once equilibrium is established, small samples of the liquid and vapor phases are carefully withdrawn through the sampling valves. The composition of each phase is then determined using a calibrated gas chromatograph.

-

Data Collection: The equilibrium temperature, pressure, and the compositions of the liquid and vapor phases are recorded.

-

Repeat: The procedure is repeated for different overall compositions and temperatures to map out the phase diagram.

From the VLE data, the mole fraction solubility of 1,1-difluoropropane in the organic solvent at various temperatures and pressures can be determined. Henry's Law constants can also be calculated from the low-pressure data.

Factors Influencing Solubility

The solubility of 1,1-difluoropropane in an organic solvent is governed by a combination of physical and chemical factors. Understanding these factors is crucial for predicting solubility trends and for designing processes that utilize this compound.

1. Nature of the Solute (1,1-Difluoropropane):

-

Polarity: The presence of two electronegative fluorine atoms on the same carbon atom creates a significant dipole moment, making 1,1-difluoropropane a polar molecule. This polarity enhances its solubility in polar and moderately polar organic solvents.

-

Molecular Size: As a relatively small molecule, it can be readily accommodated within the solvent structure.

2. Nature of the Solvent:

-

Polarity: Solvents with similar polarity to 1,1-difluoropropane will be most effective at dissolving it.

-

Hydrogen Bonding: While 1,1-difluoropropane is not a strong hydrogen bond donor or acceptor, it can participate in weak hydrogen bonding interactions. Solvents capable of hydrogen bonding, such as alcohols, may exhibit enhanced solubility.

3. Temperature:

-

The solubility of gases in liquids generally decreases with increasing temperature. This is because the dissolution of a gas is typically an exothermic process. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium to favor the endothermic process (gas escaping from the solution).

4. Pressure:

-

According to Henry's Law, the solubility of a gas in a liquid is directly proportional to the partial pressure of the gas above the liquid, at a constant temperature. Therefore, increasing the pressure of 1,1-difluoropropane will increase its solubility in an organic solvent.

Conclusion

While specific quantitative data on the solubility of 1,1-difluoropropane in organic solvents is currently limited in the public domain, a strong understanding of its physicochemical properties and the behavior of analogous compounds allows for reliable qualitative predictions. It is expected to be highly soluble in a variety of common organic solvents, including alcohols, ethers, and ketones. For researchers and professionals requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its determination. A comprehensive understanding of the factors influencing solubility will further aid in the successful application of 1,1-difluoropropane in diverse scientific and industrial fields.

References

An In-depth Technical Guide to the Safety and Handling of 1,1-Difluoropropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and a thorough risk assessment conducted by qualified personnel.

Introduction

1,1-Difluoropropane (HFC-272fb) is a fluorinated hydrocarbon with the chemical formula C₃H₆F₂. Its unique physical and chemical properties make it a compound of interest in various research and development applications, including as a potential refrigerant, propellant, or solvent. As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the known safety information for 1,1-Difluoropropane, outlines detailed handling precautions, and presents standardized experimental protocols for safety assessment.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the available data for 1,1-Difluoropropane.[1][2][3][4][5][6][7]

| Property | Value |

| Chemical Formula | C₃H₆F₂ |

| Molecular Weight | 80.08 g/mol [2] |

| CAS Number | 430-61-5[1][3][4] |

| Appearance | Colorless gas or liquid |

| Boiling Point | 8 °C to 16.72°C (estimates)[1][5] |

| Melting Point | -104.8°C (estimate)[1][3] |

| Density | 0.9200 g/cm³ (estimate)[1] |

| Refractive Index | 1.2900 (estimate)[1] |

| Solubility | Data not available. Expected to have low solubility in water. |

Hazard Identification and Classification

Flammability

While specific quantitative data such as flash point, autoignition temperature, and explosive limits for 1,1-Difluoropropane are not available in the reviewed literature, its structural similarity to other flammable fluorinated hydrocarbons necessitates handling it as a flammable substance. Vapors may be heavier than air and can travel to a source of ignition and flash back.

| Flammability Parameter | Value |

| Flash Point | Data not available |

| Autoignition Temperature | Data not available |

| Lower Explosive Limit (LEL) | Data not available |

| Upper Explosive Limit (UEL) | Data not available |

Health Hazards

Detailed toxicological data for 1,1-Difluoropropane, such as LD50 and LC50 values, are not currently available. However, information on related compounds suggests potential health hazards.[8][9][10]

-

Inhalation: High concentrations of vapors may cause dizziness, headache, and anesthetic effects. As with other volatile hydrocarbons, it may displace oxygen and lead to asphyxiation in confined spaces.

-

Skin Contact: Direct contact with the liquefied gas can cause frostbite. Prolonged or repeated exposure to the gas or liquid may cause skin irritation.

-

Eye Contact: Direct contact with the liquefied gas can cause severe eye irritation and frostbite. Vapors may also be irritating to the eyes.

-

Ingestion: Ingestion is not a likely route of exposure for a gas.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 1,1-Difluoropropane to minimize exposure.

| PPE Category | Recommended Equipment |

| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn when there is a potential for splashes of the liquefied gas. |

| Hand Protection | Insulated gloves (cryogenic gloves) should be worn when handling the liquefied gas to protect against frostbite. For handling system components that may have come into contact with the substance, chemical-resistant gloves (e.g., neoprene or nitrile) are recommended. |

| Body Protection | A flame-retardant lab coat should be worn. When handling larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or coveralls should be used. |

| Respiratory Protection | All handling of 1,1-Difluoropropane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If the concentration in the air is likely to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge or a supplied-air respirator should be used. |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for preventing accidents.

Handling

-

Ventilation: Always work in a well-ventilated area. Use of a chemical fume hood is strongly recommended.

-

Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge. Use non-sparking tools.

-

Cylinder Handling: Secure cylinders in an upright position. Use a cylinder cart for transportation. Never roll or drag cylinders.

-

Leak Detection: Regularly check for leaks in equipment and connections using a suitable leak detection solution.

-

Grounding: Electrically ground all equipment and containers to prevent the buildup of static electricity.

Storage

-

Location: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and sources of heat.

-

Incompatible Materials: Segregate from oxidizing agents, alkali metals, and other reactive materials.

-

Cylinder Caps (B75204): Keep protective valve caps on cylinders when not in use.

-

Labeling: Ensure all cylinders are clearly labeled with their contents and associated hazards.

Emergency Procedures

Leaks

-

Minor Leak: Evacuate the immediate area. Increase ventilation. If it can be done safely, stop the leak.

-

Major Leak: Evacuate the entire area and notify emergency personnel. Do not re-enter until the area is deemed safe.

Fire

-

Extinguishing Media: Use dry chemical, carbon dioxide, or a water spray to cool surrounding containers.

-

Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Containers may rupture violently when heated.

First Aid

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | For frostbite, gently warm the affected area in lukewarm water. Do not rub. For gas exposure, wash with soap and water. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |

| Ingestion | Not a likely route of exposure. |

Experimental Protocols for Safety Assessment

Due to the lack of specific safety data for 1,1-Difluoropropane, the following sections describe general experimental methodologies based on established guidelines (e.g., OECD Test Guidelines) that can be used to determine its flammability and toxicity.

Determination of Flash Point

The flash point of a volatile liquid can be determined using a closed-cup or open-cup method.[11][12][13][14]

-

Principle: A sample is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors ignite momentarily.

-

Apparatus: Pensky-Martens closed-cup tester or Cleveland open-cup tester.

-

Procedure (General Closed-Cup):

-

Place the test sample into the test cup.

-

Place the lid on the cup and begin heating and stirring at the specified rates.

-

At regular temperature intervals, apply the ignition source.

-

Record the temperature at which a flash is observed.

-

Correct the observed flash point for barometric pressure.

-

Determination of Autoignition Temperature

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.[15][16][17][18][19]

-

Principle: A small, metered amount of the substance is injected into a heated flask containing air. The temperature of the flask is varied to determine the minimum temperature required for ignition.

-

Apparatus: A uniformly heated, temperature-controlled flask (typically 500 mL).

-

Procedure (ASTM E659):

-

Heat the flask to a predetermined temperature.

-

Inject a known volume of the sample into the flask.

-

Observe for ignition (a flame or explosion) for a specified period.

-

Repeat the test at different temperatures and sample volumes to find the lowest temperature at which ignition occurs.

-

Acute Inhalation Toxicity Assessment (OECD Test Guideline 403)

This test provides information on health hazards arising from short-term exposure to a substance via inhalation.[7][20][21][22]

-

Principle: Animals (typically rats) are exposed to the test substance at various concentrations for a defined period (usually 4 hours).

-

Procedure:

-

Generate a defined concentration of 1,1-Difluoropropane vapor in an inhalation chamber.

-

Expose groups of animals to different concentrations of the vapor.

-

Observe the animals for signs of toxicity and mortality during and after exposure (typically for 14 days).

-

Conduct a gross necropsy on all animals.

-

The LC50 (median lethal concentration) is calculated from the mortality data.

-

Acute Dermal Toxicity Assessment (OECD Test Guideline 402)

This test assesses the potential for a substance to cause toxicity from a single, short-term dermal exposure.[23][24][25][26][27]

-

Principle: The test substance is applied to the shaved skin of animals (typically rats or rabbits) for 24 hours.

-

Procedure:

-

Apply a single dose of the substance to a small area of the skin.

-

Cover the application site with a porous gauze dressing.

-

After 24 hours, remove the dressing and any remaining test substance.

-

Observe the animals for signs of toxicity and mortality for at least 14 days.

-

The LD50 (median lethal dose) can be estimated.

-

Skin Irritation/Corrosion Assessment (OECD Test Guideline 439)

This in vitro test uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.[1][5][9][10][28]

-

Principle: The test substance is applied to the surface of the RhE tissue. Cell viability is measured after a defined exposure and post-exposure incubation period.

-

Procedure:

-

Apply the test substance to the RhE tissue.

-

After the exposure period, rinse the substance from the tissue.

-

Incubate the tissue for a post-exposure period.

-

Assess cell viability using a quantitative assay (e.g., MTT assay).

-

A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

-

Eye Irritation/Corrosion Assessment (OECD Test Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or damage.[2][3][4][8][29]

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit).

-

Procedure:

-

Instill the test substance into the conjunctival sac of one eye.

-

Examine the eye at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, such as redness, swelling, and corneal opacity.

-

Score the observed effects according to a standardized scale.

-

The reversibility of the effects is also assessed.

-

Visualizations

Experimental Workflow for Safety Assessment

Caption: General experimental workflow for the safety assessment of a volatile chemical.

Logical Flow for Safe Laboratory Handling

Caption: Logical decision-making flow for the safe handling of 1,1-Difluoropropane in a laboratory setting.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. siesascs.edu.in [siesascs.edu.in]

- 6. Emergency Procedures: What to Do in Case of an Industrial Gas Leak - Josef Gas [josefgases.com]

- 7. oecd.org [oecd.org]

- 8. delltech.com [delltech.com]

- 9. senzagen.com [senzagen.com]

- 10. x-cellr8.com [x-cellr8.com]

- 11. almaaqal.edu.iq [almaaqal.edu.iq]

- 12. filab.fr [filab.fr]

- 13. oil-tester.com [oil-tester.com]

- 14. scimed.co.uk [scimed.co.uk]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. icheme.org [icheme.org]

- 17. aidic.it [aidic.it]

- 18. icheme.org [icheme.org]

- 19. Autoignition temperature - Wikipedia [en.wikipedia.org]

- 20. eurolab.net [eurolab.net]

- 21. oecd.org [oecd.org]

- 22. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 23. nucro-technics.com [nucro-technics.com]

- 24. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 25. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. oecd.org [oecd.org]

- 29. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

Limited Scope of 1,1-Difluoropropane in Synthetic Organic Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoropropane is a fluorinated alkane with the chemical formula CH₃CH₂CHF₂. While the introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties, the direct application of 1,1-difluoropropane as a versatile building block in organic synthesis appears to be limited based on currently available scientific literature. This technical guide provides an overview of the potential, yet underexplored, applications of 1,1-difluoropropane, alongside related synthetic strategies involving gem-difluorinated compounds.

Theoretical Potential of 1,1-Difluoropropane

The presence of the gem-difluoro group on the terminal carbon of a propane (B168953) chain suggests several theoretical avenues for its use in organic synthesis. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the adjacent C-H bonds. However, the high strength of C-F bonds also renders the CHF₂ group relatively inert under many reaction conditions.

Potential Synthetic Transformations

While specific, well-documented applications of 1,1-difluoropropane are scarce, its structure suggests potential utility in the following transformations:

-

Dehydrofluorination to form Fluoroalkenes: Elimination of hydrogen fluoride (B91410) (HF) from 1,1-difluoropropane would yield 1-fluoro-1-propene or 2-fluoropropene. These fluoroalkenes could serve as valuable monomers or precursors for more complex fluorinated molecules.

-

C-H Functionalization: The activation and functionalization of the C-H bonds at the C2 and C3 positions could, in principle, allow for the introduction of various functional groups. However, achieving regioselectivity in such reactions would be a significant challenge.

Current State of Research

A comprehensive review of scientific databases reveals a notable lack of studies detailing the use of 1,1-difluoropropane as a key starting material or reagent in organic synthesis. The majority of research in the area of small fluorinated building blocks focuses on more reactive or versatile analogues such as:

-

Difluorocyclopropanes: These strained ring systems offer unique reactivity and are used to introduce the gem-difluoro motif into larger molecules.

-

1,1-Difluoroalkenes: These are more commonly used as precursors for the synthesis of difluorinated compounds through various addition reactions.

-

Other Difluoropropanes: Isomers such as 2,2-difluoropropane (B1294401) and 1,3-difluoropropane (B1362545) have found some niche applications.

Logical Relationship: Potential vs. Documented Applications

The following diagram illustrates the disparity between the theoretical potential of 1,1-difluoropropane and its documented applications in organic synthesis.

Caption: Potential vs. Documented Synthetic Pathways for 1,1-Difluoropropane.

Conclusion

For researchers, scientists, and drug development professionals, it is crucial to recognize that while 1,1-difluoropropane possesses a structure that could theoretically be of synthetic interest, its practical application in organic synthesis is not well-established in the current body of scientific literature. There is a significant opportunity for future research to explore the reactivity of this molecule and develop methodologies for its use as a building block. However, at present, alternative fluorinated starting materials with proven synthetic utility are more viable options for the introduction of gem-difluoroalkyl motifs in the synthesis of novel compounds. Professionals seeking to incorporate such functionalities are advised to consult literature on more widely used precursors.

Reactivity of 1,1-Difluoropropane with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 1,1-difluoropropane with nucleophiles. Due to the inherent strength of the carbon-fluorine bond, 1,1-difluoropropane is a relatively inert substrate under typical nucleophilic substitution and elimination conditions. This document synthesizes the foundational principles of organic chemistry to predict the reactivity of 1,1-difluoropropane and outlines the likely mechanistic pathways—nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2)—that govern its transformations. While specific quantitative data for 1,1-difluoropropane is scarce in the literature, this guide provides a theoretical framework and general experimental protocols to inform research and development in medicinal and process chemistry where fluorinated alkanes are of interest.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. 1,1-Difluoropropane, a simple gem-difluorinated alkane, serves as a model substrate for understanding the reactivity of such compounds. The presence of two fluorine atoms on the same carbon atom significantly influences the molecule's electronic properties and steric hindrance, thereby affecting its susceptibility to nucleophilic attack and elimination reactions.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making alkyl fluorides generally poor substrates for classical nucleophilic substitution reactions.[1] The fluoride (B91410) ion is a poor leaving group due to its low polarizability and high basicity. Consequently, harsh reaction conditions are often required to activate the C-F bond.[2][3][4]

This guide will explore the expected reactivity of 1,1-difluoropropane with various nucleophiles, considering the interplay between substitution and elimination pathways.

Theoretical Reaction Mechanisms

The reaction of 1,1-difluoropropane with a nucleophile can theoretically proceed through four main pathways: SN2, SN1, E2, and E1. The preferred pathway is dependent on several factors, including the nature of the nucleophile, the solvent, the temperature, and the structure of the substrate itself.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a fluoride ion) by a nucleophile.

-

SN2 Mechanism: This is a bimolecular, one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry.[5][6] For 1,1-difluoropropane, the primary carbon bearing the fluorine atoms is sterically accessible. However, the poor leaving group ability of fluoride and the strong C-F bond make the SN2 reaction highly unfavorable under normal conditions. Strong, unhindered nucleophiles and polar aprotic solvents would be required to favor this pathway.[7]

-

SN1 Mechanism: This is a unimolecular, two-step process involving the formation of a carbocation intermediate.[5][6] The primary carbocation that would be formed from 1,1-difluoropropane is highly unstable, making the SN1 pathway extremely unlikely.[8]

Elimination Reactions

Elimination reactions involve the removal of atoms or groups from adjacent carbon atoms to form a double bond.

-

E2 Mechanism: This is a bimolecular, one-step process where a base removes a proton from the carbon adjacent to the leaving group, and the leaving group departs simultaneously.[9] For 1,1-difluoropropane, a strong, sterically hindered base would favor the E2 pathway, leading to the formation of 1,1-difluoropropene. High temperatures also favor elimination over substitution.[9]

-

E1 Mechanism: This is a unimolecular, two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction.[9] Due to the instability of the primary carbocation, the E1 mechanism is not a plausible pathway for 1,1-difluoropropane.[8]

A study on the decomposition of chemically activated 1,1-difluoropropane found that the elimination of hydrogen fluoride (HF) is a significant pathway at high temperatures, with a calculated activation energy of 54 kcal/mol.[10] This high activation energy underscores the stability of the C-F bond and the forcing conditions required for elimination.

Predicted Reactivity with Different Nucleophiles